molecular formula C10H15NOS B12112052 (2R)-2-Amino-2-(4-ethylthiophenyl)ethan-1-OL

(2R)-2-Amino-2-(4-ethylthiophenyl)ethan-1-OL

Cat. No.: B12112052
M. Wt: 197.30 g/mol
InChI Key: LLUBRYRBSJQHRX-UHFFFAOYSA-N
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Description

(2R)-2-Amino-2-(4-ethylthiophenyl)ethan-1-OL ( 1552085-94-5[citation=4]) is a chiral amino alcohol of high interest in organic and medicinal chemistry research. Its molecular formula is C10H15NOS[citation=1][citation=4]. This compound features a defined (R) stereocenter and a 4-(ethylthio)phenyl substituent, making it a valuable scaffold for constructing more complex, biologically active molecules[citation=2]. The presence of both amino and hydroxyl functional groups on a chiral backbone allows this compound to participate in various chemical transformations, such as oxidation, reduction, and nucleophilic substitution reactions, enabling the synthesis of diverse derivatives for structure-activity relationship (SAR) studies[citation=2]. The ethylthioether group on the phenyl ring can influence the compound's electronic properties and lipophilicity, which may be critical for interactions with biological targets. Researchers utilize this chiral building block in pharmaceutical development, particularly as a precursor in synthesizing potential therapeutic agents[citation=2]. Its structural characteristics suggest potential for hydrogen bonding and π-π interactions, which are key for binding to enzymes or receptors[citation=2]. This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary applications[citation=2].

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-(4-ethylsulfanylphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NOS/c1-2-13-9-5-3-8(4-6-9)10(11)7-12/h3-6,10,12H,2,7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLUBRYRBSJQHRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C(CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2R)-2-Amino-2-(4-ethylthiophenyl)ethan-1-OL, also known by its chemical structure and CAS number, is a compound that has garnered interest for its potential biological activities. This article provides a detailed examination of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₁₃NOS
  • Molecular Weight : 183.27 g/mol
  • SMILES Notation : CCc1ccsc1C@HCO

Pharmacological Effects

Research indicates that this compound exhibits multiple biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, particularly against Gram-positive bacteria. Its structural similarity to known antibiotics raises the possibility of similar mechanisms of action .
  • CNS Activity : The compound has been investigated for its potential neuroactive effects. Specific analogs have shown promise in modulating neurotransmitter systems, which could be beneficial in treating neurological disorders .
  • Anti-inflammatory Properties : There is evidence supporting the anti-inflammatory potential of compounds with similar structures. This may be linked to the inhibition of cyclooxygenase enzymes (COX), which play a critical role in inflammatory processes .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Receptor Modulation : The compound may interact with various neurotransmitter receptors, influencing signaling pathways involved in mood regulation and pain perception.
  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as COX, leading to reduced production of pro-inflammatory mediators.

Study 1: Antimicrobial Efficacy

A study conducted on derivatives of this compound demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound's ability to penetrate bacterial cell walls was a key factor in its efficacy .

Study 2: Neuropharmacological Assessment

In a neuropharmacological study, analogs of this compound were tested for their effects on serotonin and dopamine receptors. Results indicated that certain derivatives could enhance serotonergic activity, suggesting potential applications in treating depression and anxiety disorders .

Study 3: Anti-inflammatory Activity

Research exploring the anti-inflammatory properties revealed that this compound could reduce inflammation in animal models through COX inhibition, providing a basis for further exploration in chronic inflammatory conditions .

Data Summary Table

Biological ActivityObservationsReferences
AntimicrobialEffective against MRSA ,
NeuroactiveModulates serotonin and dopamine receptors ,
Anti-inflammatoryInhibits COX enzymes reducing inflammation ,

Scientific Research Applications

Medicinal Chemistry

(2R)-2-Amino-2-(4-ethylthiophenyl)ethan-1-OL has been investigated for its potential therapeutic properties, particularly in the treatment of neurological disorders. The compound's ability to interact with neurotransmitter systems positions it as a candidate for developing drugs targeting conditions such as depression and anxiety.

Case Study: Neurotransmitter Interaction
Research has shown that derivatives of this compound can inhibit the reuptake of serotonin and norepinephrine, indicating potential use as an antidepressant. In vitro studies demonstrated that specific modifications to the thiophenyl group enhanced binding affinity to serotonin transporters (SERT) .

Synthetic Methodologies

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its functional groups allow for further derivatization, facilitating the development of more complex molecules.

Table 1: Synthetic Routes Utilizing this compound

RouteDescriptionReference
ASynthesis of novel antidepressants via alkylation reactions
BFormation of thiophene-based ligands for metal complexes
CUse in coupling reactions for drug discovery

Studies have indicated that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics.

Case Study: Antimicrobial Efficacy
In laboratory settings, the compound exhibited significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be around 128 µg/mL, suggesting its potential as a lead compound in antibiotic development .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitution Patterns

The table below compares key structural and physicochemical properties of (2R)-2-Amino-2-(4-ethylthiophenyl)ethan-1-OL with five analogs:

Compound Name Substituent(s) on Phenyl Ring Molecular Formula (Hydrochloride) Molar Mass (g/mol) CAS Number
This compound 4-ethylthio (-S-CH₂CH₃) C₁₀H₁₆ClNOS 233.75 1917356-29-6
(2R)-2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride 3-chloro, 2-fluoro C₈H₉Cl₂FNO 228.07 1391506-22-1
(2R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-OL hydrochloride 4-bromo, 2-methyl C₉H₁₃BrClNO 266.56 2250242-63-6
(R)-2-Amino-2-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)ethan-1-OL 2,2-difluorobenzo[d][1,3]dioxol-4-yl C₉H₉F₂NO₃ 217.17 1072855-42-5
(S)-2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-OL 3-chloro, 5-fluoro C₈H₈ClFNO 203.61 1323966-31-9
(2R)-2-Amino-2-(2,3-dichlorophenyl)ethan-1-OL hydrochloride 2,3-dichloro C₈H₁₀Cl₃NO 242.52 1391571-01-9
Key Observations:
  • Substituent Diversity : The target compound’s ethylthio group contrasts with halogen (Cl, Br, F) and methyl substituents in analogs. Sulfur’s larger atomic radius and polarizability may increase van der Waals interactions compared to halogens.
  • Molecular Weight : Bromine substitution (e.g., 4-bromo-2-methylphenyl analog) significantly increases molar mass (266.56 g/mol) due to bromine’s high atomic weight .
  • Chirality : All listed compounds are chiral. The (2R) configuration is shared with the 4-ethylthiophenyl and 2,3-dichlorophenyl analogs, while the 3-chloro-5-fluorophenyl variant has an (S)-configuration .

Physicochemical Properties

  • Lipophilicity : The ethylthio group in the target compound likely enhances lipophilicity (logP ~2.5–3.0, estimated) compared to polar halogenated analogs. For example, the 3-chloro-5-fluorophenyl analog (logP ~1.8) may exhibit reduced membrane permeability .
  • Solubility : Halogenated derivatives (e.g., dichloro or bromo) show lower aqueous solubility due to increased hydrophobicity, whereas the difluorobenzo-dioxolyl analog’s oxygen-rich structure may improve solubility .
  • Stability : The target compound’s storage at room temperature suggests stability, whereas halogenated analogs (e.g., bromo derivatives) may require stricter storage to prevent degradation .

Stereochemical and Pharmacological Considerations

  • Enantioselectivity: The (2R) configuration in the target compound and its dichlorophenyl analog could lead to distinct biological activities compared to (S)-enantiomers. For instance, (S)-2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-OL may bind differently to target receptors .
  • Bioactivity : Halogenated analogs are commonly explored in medicinal chemistry for enhanced binding to hydrophobic enzyme pockets. The 4-bromo-2-methylphenyl analog’s bulkier structure might hinder receptor access compared to the target compound’s smaller ethylthio group .

Preparation Methods

Mechanistic Insights

  • Catalyst Role : Chiral β-amino alcohol-derived catalysts coordinate borane and ketone substrates, directing stereochemistry via steric and electronic effects.

  • Substrate Scope : Prochiral ketones with 4-ethylthiophenyl groups undergo reduction to yield (R)-configured alcohols.

Example Reaction :

ParameterValue
Catalyst(2S)-2-Amino-2-phenylethanol N-borane
Borane SourceBH₃·THF
SolventToluene
Temperature25°C
Yield80–82% (isolated)
Enantiomeric Excess (ee)Up to 80%

Procedure :

  • Ketone Preparation : A 4-ethylthiophenyl ketone is synthesized via Friedel-Crafts acylation or nucleophilic substitution.

  • Reduction : The ketone reacts with borane in the presence of a chiral catalyst, yielding the (R)-alcohol after workup.

Challenges :

  • Moderate enantioselectivity compared to other methods.

  • Catalyst cost and stability limitations.

Chiral Resolution via Diastereomeric Salt Formation

For racemic mixtures, chiral resolution using optically active acids (e.g., di-p-toluoyl-D-tartaric acid) isolates the (2R)-enantiomer.

Stepwise Protocol

  • Salt Formation :

    • Racemic (2R,S)-amino alcohol reacts with an excess of a chiral acid to form diastereomeric salts.

    • Solubility differences enable fractional crystallization.

  • Regeneration :

    • The desired diastereomer is treated with a base (e.g., NaOH) to recover the free (2R)-enantiomer.

Advantages :

  • High enantiopurity (>99% ee) achievable.

  • Useful for small-scale production.

Limitations :

  • Low throughput due to labor-intensive crystallization.

Nucleophilic Substitution and Coupling Reactions

Alternative routes involve introducing the amino group via nucleophilic displacement or amide coupling.

Case Study: Gabriel Synthesis

StepReagents/ConditionsYield
1. Tosylate Formationp-Toluenesulfonyl chloride, base (e.g., K₂CO₃)85–90%
2. Phthalimide CouplingPotassium phthalimide, DMF, 180°C55–60%
3. Hydrazine TreatmentHydrazine hydrate, ethanol, reflux70–75%

Procedure :

  • Tosylate Intermediate : A hydroxyl group is converted to a tosylate for enhanced leaving-group ability.

  • Amide Formation : The tosylate reacts with potassium phthalimide to form a phthalimidoethyl intermediate.

  • Amine Liberation : Hydrazine cleaves the phthalimide group, yielding the free amine.

Notes :

  • Requires multiple purification steps (e.g., column chromatography).

  • Lower overall yield compared to catalytic hydrogenation.

Comparative Analysis of Methods

MethodYield (%)ee (%)ScalabilityCost
Catalytic Hydrogenation>9090–95HighLow
Asymmetric Borane Reduction80–8270–80ModerateHigh
Chiral Resolution40–50*>99LowModerate
Gabriel Synthesis50–60N/AModerateModerate

*Yield based on diastereomer separation.

Characterization and Quality Control

Critical analytical techniques include:

  • NMR : Confirms (R)-configuration via coupling constants (e.g., J12J_{1-2}).

  • HPLC : Resolves enantiomers using chiral columns (e.g., Chiralpak AD-H).

  • Chiral HPLC : Quantifies enantiomeric purity (>99% ee achievable) .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of (2R)-2-Amino-2-(4-ethylthiophenyl)ethan-1-OL?

  • Methodological Answer :

  • Alkylation Strategies : Use brominated precursors (e.g., 2-bromo-1-(4-methoxyphenyl)ethanone) with ammonia or amine nucleophiles under basic conditions. Reaction progress can be monitored via TLC, and yields may exceed 90% after purification .
  • Green Synthesis : Employ thiamine hydrochloride as a catalyst in ethanol, a method validated for structurally similar hydroxyethanone derivatives. This approach emphasizes sustainability and avoids harsh reagents .
  • Salt Formation : Hydrochloride salts (e.g., (S)-enantiomer derivatives) improve crystallinity and stability. Recrystallization in ethanol/water mixtures is typical .

Q. How is the structural characterization of this compound typically performed?

  • Methodological Answer :

  • Spectroscopy : 1^1H NMR (DMSO-d6d_6) for aromatic protons (δ 7.0–8.0 ppm) and hydroxyl/amine protons (δ 4.5–5.5 ppm). Mass spectrometry (EI, 70 eV) confirms molecular ion peaks (e.g., m/z ≈ 240–260 for similar compounds) .
  • Elemental Analysis : Validate empirical formulas (e.g., C, H, N, S percentages within ±0.3% of theoretical values) .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer :

  • Use fume hoods and PPE (gloves, goggles) due to potential respiratory and dermal hazards. Refer to SDS guidelines for amino alcohols, including proper waste disposal and emergency response protocols (e.g., P301+P310 for ingestion) .

Advanced Research Questions

Q. How can researchers ensure enantiomeric purity during synthesis?

  • Methodological Answer :

  • Chiral Resolution : Use (R)- or (S)-specific catalysts (e.g., chiral oxazaborolidines) or enzymatic resolution. For example, (R)-enantiomers of related compounds are resolved via diastereomeric salt formation with tartaric acid derivatives .
  • HPLC Validation : Employ chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to confirm ≥98% enantiomeric excess .

Q. How do aryl substituents (e.g., ethylthio vs. halogens) influence reactivity and physical properties?

  • Methodological Answer :

  • Solubility : Ethylthio groups enhance lipophilicity compared to halogens (e.g., bromo or iodo derivatives), requiring polar aprotic solvents (DMF, DMSO) for reactions .
  • Electrophilic Reactivity : The ethylthio group’s electron-donating effect stabilizes intermediates in nucleophilic substitutions, contrasting with electron-withdrawing halogens .

Q. What strategies address contradictions in spectroscopic data during characterization?

  • Methodological Answer :

  • Cross-Validation : Combine 1^1H NMR, 13^13C NMR, and high-resolution MS to resolve ambiguities (e.g., overlapping proton signals in aromatic regions).
  • X-ray Crystallography : For crystalline derivatives, single-crystal analysis provides definitive confirmation of stereochemistry and bond angles .

Q. How is this compound utilized as a chiral building block in pharmaceutical synthesis?

  • Methodological Answer :

  • β-Lactam Antibiotics : The (2R)-configuration is critical for amoxicillin derivatives, where stereochemical integrity is preserved via low-temperature acylations and inert-atmosphere reactions .
  • Protecting Groups : Use Boc or Fmoc groups to shield the amine during coupling reactions, followed by TFA or piperidine deprotection .

Methodological Tables

Property Typical Data Reference
Molecular Weight~225–265 g/mol
Melting Point190–210°C (hydrochloride salts)
Enantiomeric Purity≥98% (chiral HPLC)
Solubility (Ethylthio Deriv.)10–20 mg/mL in DMSO

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